molecular formula C8H10N2O2 B1425883 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 856256-55-8

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Cat. No. B1425883
M. Wt: 166.18 g/mol
InChI Key: UIJZMDMZDGZOOP-UHFFFAOYSA-N
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Description

“4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is used in the synthetic preparation of pyrazole derivatives as partial agonists for nicotinic acid receptor .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . It is a solid at room temperature . .

Scientific Research Applications

Antihyperglycemic Agents

One study discusses the synthesis and structure-activity relationship of compounds related to 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid, highlighting their potential as potent antihyperglycemic agents. These compounds have been shown to induce significant reductions in plasma glucose levels in diabetic mice models, suggesting their utility in managing diabetes through the selective inhibition of renal tubular glucose reabsorption without affecting intestinal glucose absorption (Kees et al., 1996).

Anti-inflammatory Activities

Another research area involves the synthesis of thiazolo pyrimidine derivatives, where a compound structurally similar to 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid exhibited moderate anti-inflammatory activities at certain dosages. This suggests its potential application in developing treatments for inflammation-related disorders (Tozkoparan et al., 1999).

Glucose-lowering Agents

Further studies have explored the utility of acidic azoles, closely related to 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid, as new classes of antidiabetic agents. These compounds, including pyrazol-3-one derivatives, demonstrated significant plasma glucose-lowering activity in diabetic mice, hinting at their potential as novel treatments for diabetes (Kees et al., 1995).

AMPA Antagonists

Research into heterocyclic-fused 4-oxo-indeno pyrazin derivatives, which share a structural motif with 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid, has identified compounds with strong binding affinity for AMPA receptors. These findings suggest their application in addressing conditions related to AMPA receptor activity, such as neurological disorders (Jimonet et al., 2001).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)7(8(11)12)10-9-5/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJZMDMZDGZOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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